![molecular formula C10H14BrN B1396702 [(2-Bromo-5-methylphenyl)methyl](ethyl)amine CAS No. 1512057-46-3](/img/structure/B1396702.png)
[(2-Bromo-5-methylphenyl)methyl](ethyl)amine
Overview
Description
The compound “(2-Bromo-5-methylphenyl)methylamine” is an organic compound. It contains a bromine atom attached to the second carbon of a benzene ring, which also has a methyl group attached to the fifth carbon. The benzene ring is further attached to an ethylamine group .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-5-methylphenyl)methylamine” involves a benzene ring, which is a cyclic structure of six carbon atoms with alternating double bonds. Attached to this ring is a bromine atom and a methyl group. The benzene ring is also attached to an ethylamine group .Chemical Reactions Analysis
The compound can undergo various reactions due to the presence of the benzene ring and the amine group. Reactions at the benzylic position are common, including free radical bromination, nucleophilic substitution, and oxidation . The amine group can also participate in reactions such as alkylation and acylation .Scientific Research Applications
I have conducted a search for the specific applications of “(2-Bromo-5-methylphenyl)methylamine” in scientific research, but unfortunately, there is limited information available directly related to this compound. However, based on the structure and functional groups present in this compound, we can infer potential applications by looking at similar bromoethylamine derivatives and their uses in various fields of research.
Synthesis of Heterocyclic Compounds
Bromoethylamine derivatives are often used in the synthesis of heterocyclic compounds like imidazoles, which have applications in medicine and synthetic chemistry due to their versatility .
Bioreductive Prodrugs
Compounds with amine groups, such as bromoethylamine derivatives, can be used in the development of bioreductive prodrugs that are selectively activated in hypoxic conditions for targeted therapies .
Medicinal Chemistry
Amine derivatives are commonly found in medicinal chemistry as key components for therapeutic targets and screening compounds .
Organic Synthesis
Such compounds can serve as intermediates or reactants in organic synthesis reactions, including cross-coupling reactions and cyclodeamination processes .
Mechanism of Action
Target of Action
It’s known that amines, in general, can interact with various biological targets such as enzymes and receptors, influencing their function .
Mode of Action
Based on its chemical structure, it can be inferred that it might undergo nucleophilic substitution reactions . In these reactions, the nitrogen atom in the amine group can act as a nucleophile, attacking electrophilic carbon atoms, particularly in carbonyl groups .
Biochemical Pathways
Amines are known to be involved in a variety of biochemical processes, including the synthesis of proteins, neurotransmitters, and other key biomolecules .
Pharmacokinetics
They can be metabolized by various enzymes, particularly those in the liver, and are typically excreted in the urine .
Result of Action
Amines can influence a variety of biological processes depending on their specific targets .
Action Environment
The action, efficacy, and stability of (2-Bromo-5-methylphenyl)methylamine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
properties
IUPAC Name |
N-[(2-bromo-5-methylphenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12-7-9-6-8(2)4-5-10(9)11/h4-6,12H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQZKVUBLLYFIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromo-5-methylphenyl)methyl](ethyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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